N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 2-ethoxyaniline, it undergoes a reaction with acetic anhydride to form N-(2-ethoxyphenyl)acetamide.
Sulfonylation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Coupling Reaction: Finally, the sulfonylated intermediate is coupled with 4-methylaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets. These might include enzymes or receptors that play a role in biological pathways. The compound’s sulfonyl and anilino groups are crucial for its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetamide
- N-(2-ethoxyphenyl)-2-(N-(4-bromophenyl)sulfonyl-4-methylanilino)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-3-30-22-7-5-4-6-21(22)25-23(27)16-26(19-12-8-17(2)9-13-19)31(28,29)20-14-10-18(24)11-15-20/h4-15H,3,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFRGBDMVJVABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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